molecular formula C31H44O11 B12307994 Ajugamacrin

Ajugamacrin

Cat. No.: B12307994
M. Wt: 592.7 g/mol
InChI Key: JPFTWOXTEMZXOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ajugamacrin can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Ajuga plants, followed by purification using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method allows for the simultaneous quantitative analysis of this compound and other related compounds, ensuring efficient production and quality control .

Chemical Reactions Analysis

Types of Reactions

Ajugamacrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit different biological activities and can be used in various scientific research applications .

Scientific Research Applications

Ajugamacrin has a wide range of scientific research applications, including:

Mechanism of Action

Ajugamacrin exerts its effects through various molecular targets and pathways. The compound interacts with cellular components, leading to the inhibition of microbial growth and the induction of cytotoxic effects in cancer cells. The specific mechanisms of action involve the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Ajugamacrin is unique among neo-clerodane diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C31H44O11

Molecular Weight

592.7 g/mol

IUPAC Name

[2-[4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate

InChI

InChI=1S/C31H44O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h12,17-18,23-25,27H,8-11,13-16H2,1-7H3

InChI Key

JPFTWOXTEMZXOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

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